

(E)-isopentadec-2-enoyl-CoA synonyms and alternative names

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A Comprehensive Technical Guide on **(E)-isopentadec-2-enoyl-CoA**: Synonyms, Metabolism, and Proposed Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-isopentadec-2-enoyl-CoA is a branched-chain monounsaturated fatty acyl-CoA molecule. While specific detailed research on this particular molecule is limited, its structural characteristics strongly suggest its role as an intermediate in the catabolism of isopentadecanoic acid, a branched-chain fatty acid. This guide provides a comprehensive overview of its known synonyms, its proposed metabolic pathway based on the established principles of branched-chain fatty acid oxidation, and outlines relevant experimental protocols for its further investigation.

Nomenclature and Synonyms of (E)-isopentadec-2-enoyl-CoA

A clear understanding of the alternative names and identifiers for **(E)-isopentadec-2-enoyl-CoA** is crucial for database searches and literature review. The primary synonym, (E)-13-methyltetradec-2-enoyl-CoA, reveals its structure as a 14-carbon chain with a methyl group at the 13th position.



Туре	Identifier	
Systematic Name	(E)-isopentadec-2-enoyl-coenzyme A	
Alternative Name	(E)-13-methyltetradec-2-enoyl-CoA	
(E)-13-methyltetradec-2-enoyl-coenzyme A		
ChEBI ID	CHEBI:71544[1]	
LIPID MAPS ID	LMFA07050146[1]	
PubChem CID	70680349[1]	
IUPAC Name	S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-13-methyltetradec-2-enethioate[1]	

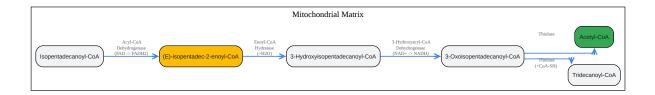
Proposed Metabolic Pathway: Beta-Oxidation of Isopentadecanoyl-CoA

(E)-isopentadec-2-enoyl-CoA is hypothesized to be an intermediate in the mitochondrial beta-oxidation of isopentadecanoyl-CoA. This pathway is essential for the breakdown of branched-chain fatty acids to produce energy. The initial steps likely involve the conversion of isopentadecanoyl-CoA to **(E)-isopentadec-2-enoyl-CoA**.

The metabolism of odd-chain and branched-chain fatty acids ultimately yields acetyl-CoA and, in the final cycle, propionyl-CoA, which can then enter the citric acid cycle after conversion to succinyl-CoA.

Below is a diagram illustrating the proposed initial steps of isopentadecanoyl-CoA betaoxidation.





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Caption: Proposed beta-oxidation pathway of Isopentadecanoyl-CoA.

Key Enzymes in the Metabolism of (E)-isopentadec-2-enoyl-CoA

Several key enzymes are predicted to be involved in the metabolic pathway of **(E)**-isopentadec-2-enoyl-CoA. The activities of these enzymes are crucial for the efficient breakdown of branched-chain fatty acids.



Enzyme	Proposed Function	Cofactor/Substrate
Acyl-CoA Dehydrogenase	Catalyzes the initial dehydrogenation of isopentadecanoyl-CoA to form (E)-isopentadec-2-enoyl-CoA.	FAD
Enoyl-CoA Hydratase	Catalyzes the hydration of the double bond in (E)-isopentadec-2-enoyl-CoA to form 3-hydroxyisopentadecanoyl-CoA.	H₂O
3-Hydroxyacyl-CoA Dehydrogenase	Catalyzes the oxidation of 3-hydroxyisopentadecanoyl-CoA to 3-oxoisopentadecanoyl-CoA.	NAD+
Thiolase	Catalyzes the cleavage of 3- oxoisopentadecanoyl-CoA into tridecanoyl-CoA and acetyl- CoA.	Coenzyme A

Proposed Experimental Protocols

Due to the lack of specific experimental data for **(E)-isopentadec-2-enoyl-CoA**, this section outlines general methodologies that are widely used for the study of other acyl-CoA molecules and could be adapted for its investigation.

Synthesis of (E)-isopentadec-2-enoyl-CoA

Chemical synthesis would be the first step to obtain a pure standard for experimental use. A common method involves the activation of (E)-isopentadec-2-enoic acid to its corresponding acyl chloride or anhydride, followed by reaction with coenzyme A.

Enzyme Assays



To confirm the roles of the proposed enzymes, in vitro assays using purified enzymes and the synthesized **(E)-isopentadec-2-enoyl-CoA** substrate are necessary.

- Acyl-CoA Dehydrogenase Activity: Can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of isopentadecanoyl-CoA.
- Enoyl-CoA Hydratase Activity: Can be monitored by the decrease in absorbance at 263 nm,
 which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.
- 3-Hydroxyacyl-CoA Dehydrogenase Activity: Can be measured by monitoring the increase in NADH concentration at 340 nm.
- Thiolase Activity: Can be determined by monitoring the decrease in absorbance at 303 nm due to the cleavage of the 3-oxoacyl-CoA substrate.

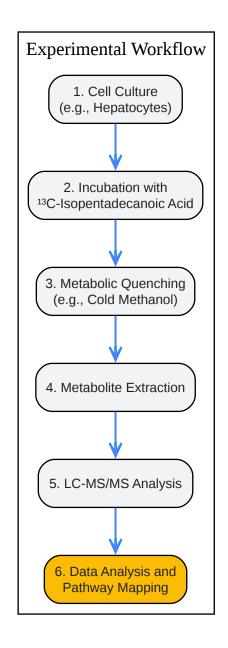
Cellular Metabolism Studies

Stable isotope tracing experiments using cultured cells (e.g., hepatocytes, adipocytes) can elucidate the metabolic fate of isopentadecanoic acid.

- Cell Culture: Grow cells in a suitable medium.
- Labeling: Supplement the medium with ¹³C-labeled isopentadecanoic acid.
- Metabolite Extraction: After a defined incubation period, quench metabolism and extract intracellular metabolites.
- LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled (E)-isopentadec-2-enoyl-CoA and other downstream metabolites.

Below is a workflow diagram for a typical stable isotope tracing experiment.





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Caption: Workflow for stable isotope tracing of isopentadecanoic acid metabolism.

Potential Signaling Roles and Future Directions

While the primary role of **(E)-isopentadec-2-enoyl-CoA** is likely metabolic, other long-chain acyl-CoAs have been shown to act as signaling molecules, regulating transcription factors such as HNF-4α and PPARα. Future research could investigate whether **(E)-isopentadec-2-enoyl-CoA** or its parent molecule, isopentadecanoyl-CoA, can directly bind to and modulate the activity of nuclear receptors involved in lipid metabolism.



Conclusion

(E)-isopentadec-2-enoyl-CoA, also known as (E)-13-methyltetradec-2-enoyl-CoA, is a putative intermediate in the beta-oxidation of isopentadecanoic acid. Although direct experimental evidence is currently scarce, its metabolic context can be inferred from the well-established pathways of branched-chain fatty acid catabolism. The experimental approaches outlined in this guide provide a framework for future research to definitively characterize its biochemical properties and physiological roles. A deeper understanding of the metabolism of such branched-chain fatty acyl-CoAs may provide new insights into metabolic regulation and its dysregulation in disease.

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References

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